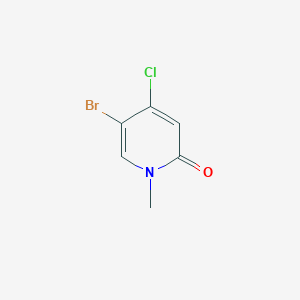

5-bromo-4-chloro-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality 5-bromo-4-chloro-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-chloro-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVPKYINGLQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Chloro 1 Methylpyridin 2 1h One and Structural Analogs

Established Synthetic Pathways to Halogenated Pyridin-2(1H)-ones

The construction of the halogenated pyridin-2(1H)-one scaffold can be achieved through various synthetic approaches, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. Key methodologies include the Vilsmeier-Haack reaction for building the core structure, direct regioselective halogenation of pre-existing pyridine (B92270) rings, and subsequent N-alkylation to obtain the final product.

Vilsmeier Reaction-Based Synthesis of Halogenated Pyridin-2(1H)-ones

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of acyclic precursors to yield highly substituted pyridin-2(1H)-ones. This one-pot synthesis often involves the reaction of an enaminone with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction proceeds through a proposed mechanism involving sequential halogenation, formylation, and an intramolecular nucleophilic cyclization. ijpcbs.comacs.orgresearchgate.net

This methodology is particularly effective for creating pyridinones with chloro and formyl substituents, which can be further manipulated. For instance, the reaction of 1-acetyl,1-carbamoyl cyclopropanes with a Vilsmeier reagent can lead to the formation of highly substituted pyridin-2(1H)-ones through a mechanism that involves ring-opening, haloformylation, and intramolecular cyclization.

| Starting Material | Vilsmeier Reagent | Product | Yield | Reference |

| 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans | POCl₃/DMF | Highly substituted pyridin-2(1H)-ones | Good | ijpcbs.comacs.orgresearchgate.net |

| 1-Acetyl,1-carbamoyl cyclopropanes | POCl₃/DMF | Highly substituted pyridin-2(1H)-ones | Not Specified |

Regioselective Halogenation Strategies for Pyridine Ring Systems

Achieving specific halogenation patterns on the pyridine ring is crucial for the synthesis of target molecules like 5-bromo-4-chloro-1-methylpyridin-2(1H)-one. Various strategies have been developed to control the regioselectivity of halogen introduction, targeting different positions on the pyridine core.

A notable strategy for the selective halogenation of the C4-position of pyridines involves the use of designed phosphine (B1218219) reagents. This method allows for the installation of a phosphonium (B103445) salt at the 4-position, which can then be displaced by a halide nucleophile. This approach is particularly useful for the halogenation of unactivated pyridines and can be applied in the late-stage functionalization of complex molecules. Computational studies suggest that the carbon-halogen bond formation occurs via an SNAr pathway, with the elimination of the phosphine being the rate-determining step.

For C3-selective halogenation, a method involving the transient formation of Zincke imine intermediates has been developed. nih.govnsf.govchemrxiv.orgresearchgate.netresearchgate.net This strategy involves a ring-opening, halogenation, and ring-closing sequence. The pyridine ring is temporarily transformed into a reactive series of alkenes (Zincke imines), which undergo highly regioselective halogenation under mild conditions. nih.govnsf.govchemrxiv.orgresearchgate.netresearchgate.net This approach has been successfully applied to a diverse set of pyridines, including those found in complex pharmaceuticals. nih.govnsf.govchemrxiv.orgresearchgate.netresearchgate.net The selectivity of the halogenation can be influenced by the nature of the electrophilic halogen source.

| Pyridine Substrate | Halogenating Agent | Product | Selectivity | Reference |

| Various substituted pyridines | N-Halosuccinimides | 3-Halopyridines | High C3-selectivity | nih.govnsf.govchemrxiv.orgresearchgate.netresearchgate.net |

| Complex pharmaceuticals | N-Halosuccinimides | 3-Halogenated derivatives | High C3-selectivity | nih.govnsf.govchemrxiv.orgresearchgate.netresearchgate.net |

It is important to note that while this method is powerful for C3-halogenation of pyridines, its direct applicability to the C5-bromination of a C4-chlorinated pyridin-2(1H)-one would require further investigation and adaptation.

Desaturative functionalization represents an emerging and atom-economical strategy for introducing new functionalities to heterocyclic systems. While specific examples for the direct desaturative halogenation of pyridin-2(1H)-ones to yield 5-bromo-4-chloro-1-methylpyridin-2(1H)-one are not prevalent in the reviewed literature, the general principle involves the formation of a carbon-halogen bond from a C-H bond without the need for pre-functionalization. These methods often employ transition-metal catalysts and an oxidant. Further research in this area may provide more direct routes to dihalogenated pyridinones.

N-Methylation Processes in Pyridin-2(1H)-one Synthesis

The final step in the synthesis of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one is the N-methylation of the corresponding pyridin-2(1H)-one precursor. This transformation is typically achieved using a variety of methylating agents. Common reagents include methyl iodide (CH₃I), dimethyl sulfate (B86663) ((CH₃)₂SO₄), and diazomethane (B1218177) (CH₂N₂). The choice of reagent and reaction conditions, such as the base and solvent, can influence the efficiency of the reaction and the potential for O-methylation as a side reaction.

For instance, the N-methylation of pyridin-2-ones can be carried out using methyl iodide in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent such as acetone, DMF, or THF. The reaction conditions need to be carefully controlled to favor N-alkylation over O-alkylation.

| Pyridinone Substrate | Methylating Agent | Base | Solvent | Product | Reference |

| 5-Bromo-4-chloropyridin-2(1H)-one | Methyl iodide | K₂CO₃ | Acetone | 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one | General Method |

| 5-Bromo-4-chloropyridin-2(1H)-one | Dimethyl sulfate | NaOH | Water/DCM | 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one | General Method |

Synthesis of 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one

The construction of the 5-bromo-4-chloro-1-methylpyridin-2(1H)-one framework can be achieved through various synthetic routes, often involving the strategic introduction of halogen substituents onto a pre-formed pyridinone ring or the cyclization of appropriately substituted precursors.

Synthesis from Precursor Halogenated Pyridinamines

A plausible and documented approach for the synthesis of dihalogenated pyridines, which can be precursors to pyridinones, involves the diazotization of halogenated pyridinamines, a process known as the Sandmeyer reaction. organic-chemistry.orgnih.gov For instance, the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) has been reported starting from 2-amino-4-chloropyridine. This method involves the initial bromination of the aminopyridine, followed by a diazotization-chlorination sequence to replace the amino group with a second chlorine atom.

A similar strategy could be envisioned for the synthesis of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one. The synthesis could commence with a suitable aminopyridine precursor, which is first halogenated and then converted to the pyridinone. For example, a process for producing 4-amino-5-methyl-2(1H)-pyridone involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com This highlights the feasibility of converting a halogenated pyridinamine to a pyridinone.

A hypothetical synthetic sequence for 5-bromo-4-chloro-1-methylpyridin-2(1H)-one starting from a pyridinamine could involve the following steps:

Bromination: Introduction of a bromine atom at the 5-position of a suitable 4-chloro-2-aminopyridine derivative.

Diazotization and Hydrolysis: Conversion of the amino group to a diazonium salt, followed by hydrolysis to yield the corresponding pyridin-2(1H)-one.

N-methylation: Alkylation of the nitrogen atom of the pyridinone ring with a methylating agent.

Optimization and Scale-Up Investigations of Synthetic Processes

The optimization of synthetic processes for halogenated pyridinones is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key areas for optimization include reaction conditions such as temperature, reaction time, solvent, and the choice of reagents.

For halogenation steps, factors such as the halogenating agent and the presence of a catalyst can significantly impact regioselectivity and efficiency. For instance, the choice between molecular bromine and N-bromosuccinimide (NBS) for bromination can affect the reaction profile. libretexts.org Similarly, for chlorination, reagents like N-chlorosuccinimide (NCS) can be employed. nih.gov The use of microwave irradiation has also been shown to accelerate Suzuki-Miyaura cross-coupling reactions, a technique that could potentially be applied to other synthetic steps to reduce reaction times. nsf.gov

In the context of scaling up production, considerations shift towards the use of less hazardous and more environmentally benign reagents and solvents. Process safety, thermal stability of intermediates, and efficient purification methods become paramount. For example, replacing hazardous reagents with safer alternatives and minimizing the number of synthetic steps are common goals in process optimization.

Synthetic Routes to Isomeric Halogenated Pyridinones (e.g., 5-bromo-6-chloro-1-methylpyridin-2(1H)-one)

The synthesis of isomeric halogenated pyridinones often requires a different strategic approach to direct the halogenation to the desired positions. The synthesis of 5-bromo-6-chloro-1-methylpyridin-2(1H)-one, an isomer of the primary subject of this article, has been described starting from 6-chloro-1-methylpyridin-2(1H)-one. chemicalbook.com

In this synthesis, the starting material, 6-chloro-1-methylpyridin-2(1H)-one, is subjected to bromination using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF). The reaction proceeds at room temperature to afford the desired 5-bromo-6-chloro-1-methylpyridin-2(1H)-one. digitellinc.com This selective bromination at the 5-position is influenced by the directing effects of the existing substituents on the pyridinone ring.

Functionalization and Derivatization Strategies for the Pyridinone Core

The presence of two different halogen atoms at the C4 and C5 positions of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one provides opportunities for selective functionalization through various organic reactions.

Nucleophilic Displacement Reactions on Halogenated Pyridinone Substrates

The chlorine and bromine atoms on the pyridinone ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The relative reactivity of the C-Cl and C-Br bonds towards nucleophiles is a key factor in achieving selective functionalization. Generally, the C-Cl bond is more resistant to cleavage than the C-Br bond in SNAr reactions. However, the position of the halogen on the ring and the nature of the nucleophile also play a significant role. researchgate.net

In dihalogenated pyridines, the halogen at the 4-position is often more reactive towards nucleophilic attack than the halogen at the 2- or 6-position. This is attributed to the better stabilization of the Meisenheimer intermediate formed during the reaction. Studies on 4-chloro-8-methylquinolin-2(1H)-one, a related heterocyclic system, have demonstrated that the 4-chloro group can be displaced by various nucleophiles such as thiols, hydrazines, and amines. mdpi.com

For 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, it is anticipated that nucleophilic attack would preferentially occur at the C4 position, leading to the displacement of the chloride ion. This selectivity allows for the introduction of a wide range of functional groups at this position while leaving the C5-bromo bond intact for subsequent transformations.

Table 1: Potential Nucleophilic Displacement Reactions on 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one

| Nucleophile | Reagent Example | Potential Product (at C4) |

| Amine | R-NH2 | 5-Bromo-4-(alkyl/arylamino)-1-methylpyridin-2(1H)-one |

| Alkoxide | R-ONa | 5-Bromo-4-alkoxy-1-methylpyridin-2(1H)-one |

| Thiolate | R-SNa | 5-Bromo-4-(alkyl/arylthio)-1-methylpyridin-2(1H)-one |

| Azide | NaN3 | 4-Azido-5-bromo-1-methylpyridin-2(1H)-one |

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated heterocycles. nih.gov The differential reactivity of the C-Cl and C-Br bonds in 5-bromo-4-chloro-1-methylpyridin-2(1H)-one can be exploited to achieve selective cross-coupling reactions. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst. For 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, it is expected that the Suzuki coupling would proceed selectively at the C5-Br bond, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. Recent studies on dihalogenated heteroarenes have shown that the site-selectivity of Suzuki-Miyaura cross-coupling can be influenced by the choice of ligand and catalyst system, sometimes leading to unconventional selectivity. nsf.govwhiterose.ac.ukyork.ac.uk

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would likely direct the Sonogashira coupling to the C5 position of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one. This would allow for the introduction of an alkynyl moiety, which can be further elaborated.

Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. Again, the C5-Br bond is the more probable site for the initial oxidative addition of the palladium catalyst, leading to the formation of a C-C bond with an alkene at this position.

Table 2: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Site of Reaction | Potential Product |

| Suzuki | Ar-B(OH)2 | C5 | 4-Chloro-1-methyl-5-arylpyridin-2(1H)-one |

| Sonogashira | R-C≡CH | C5 | 4-Chloro-1-methyl-5-(alkynyl)pyridin-2(1H)-one |

| Heck | H2C=CHR | C5 | 4-Chloro-1-methyl-5-(alkenyl)pyridin-2(1H)-one |

By carefully selecting the reaction conditions and the coupling partners, it is possible to achieve a high degree of control over the functionalization of the 5-bromo-4-chloro-1-methylpyridin-2(1H)-one core, making it a valuable building block for the synthesis of more complex molecules.

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization represents a powerful and versatile strategy for the synthesis of the pyridin-2(1H)-one scaffold and its derivatives. These pathways involve the formation of the heterocyclic ring from a single precursor molecule containing all the necessary atoms, often providing a high degree of control over the substitution pattern of the final product. Various methodologies have been developed, leveraging different types of precursors and reaction conditions to achieve cyclization. Key approaches include the base-mediated cyclization of activated amide derivatives, oxidative cyclization of enamides, and intramolecular radical additions.

One of the prominent methods involves the intramolecular cyclization of amides derived from β-enamino ketones. osi.lv This approach has been shown to effectively yield 3,4,6-trisubstituted pyridin-2(1H)-ones. The reaction proceeds by treating N-(1-methyl-3-oxobut-1-en-1-yl)acetamides with a base. The mechanism involves the deprotonation of the active methylene (B1212753) group of the acetamide (B32628) moiety, which then undergoes a nucleophilic attack on the carbonyl group of the enamino ketone fragment, followed by dehydration to furnish the final pyridinone ring. osi.lv

Research has demonstrated that the nature of the activating group on the acetamide is crucial. For instance, N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide and its corresponding N-tosylacetamide analog have been successfully cyclized in basic media to produce 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones, respectively. osi.lv The selection of the base and solvent system is critical for optimizing the reaction yield, with sodium ethoxide in ethanol (B145695) being a commonly employed condition.

Another significant pathway is the oxidative cyclization of enamides, which provides access to structurally diverse 2-pyridone derivatives. This method involves the thermal cyclization of enamides generated in situ, which is then followed by a thermal dehydrogenation step to yield the aromatic pyridone ring. rsc.org The success of the cyclization is often dependent on the presence of an electron-withdrawing group on the α-carbon of the acid chloride precursor, which facilitates the ring-closing step. rsc.org This strategy is particularly useful for constructing polycyclic systems and has been applied to the synthesis of complex analogs. rsc.org

Intramolecular radical addition to the 2-pyridone nucleus offers a less conventional but synthetically valuable route. scielo.org.mxscielo.org.mx This approach has been explored using both reductive and oxidative conditions. In these reactions, radical species are generated from precursors such as N-ω-haloalkylpyridones or corresponding xanthates. scielo.org.mxscielo.org.mx These radicals then undergo cyclization onto the pyridone ring. Interestingly, studies have shown that these reactions often result in oxidative cyclization to form bicyclic 2-pyridone derivatives, regardless of whether the initial conditions are reductive (e.g., using tributyltin hydride, n-Bu₃SnH) or oxidative (e.g., using Fenton-type reagents like Fe(II)/H₂O₂ or dilauroyl peroxide). scielo.org.mxscielo.org.mx This suggests a common pathway involving the formation of a radical adduct that subsequently undergoes oxidation to restore aromaticity. While the efficiency of these radical cyclizations can be modest, they represent the first successful examples of intramolecular alkyl radical addition to the 2-pyridone system. scielo.org.mxscielo.org.mx

These intramolecular strategies highlight the chemical versatility available for constructing the pyridin-2(1H)-one core. By selecting the appropriate acyclic precursor and reaction conditions, it is possible to synthesize a wide array of substituted analogs, which is essential for developing structure-activity relationships in medicinal chemistry.

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 4 Chloro 1 Methylpyridin 2 1h One

Elucidation of Reaction Mechanisms in Halogenated Pyridinone Formation

The formation of halogenated pyridinones can proceed through various mechanistic pathways, largely dictated by the nature of the starting materials and the reaction conditions. For a compound like 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, understanding its formation provides insight into its subsequent reactivity.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the introduction of substituents onto an aromatic ring, particularly those bearing electron-withdrawing groups and good leaving groups. The pyridinone ring, especially with the presence of the carbonyl group and electronegative halogen atoms, is activated towards nucleophilic attack.

In the context of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, an SNAr mechanism would involve the attack of a nucleophile at a carbon atom bearing a halogen. The relative reactivity of the C4-Cl versus the C5-Br bond towards nucleophilic substitution is a key point of investigation. Generally, in SNAr reactions of dihalogenated pyridines, the position of substitution is influenced by both electronic and steric factors. The electron-withdrawing effect of the carbonyl group at C2 and the nitrogen atom in the ring significantly activates the C4 and C6 positions towards nucleophilic attack.

A plausible SNAr pathway for the substitution of the chloro group at the C4 position is depicted below. The reaction proceeds through a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Interactive Table: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalogenated Pyridinones

| Position of Attack | Leaving Group | Activating Groups | Predicted Reactivity |

| C4 | Cl | C2=O, N1 | High |

| C5 | Br | C2=O, N1 | Low |

| C6 | - | C2=O, N1 | Moderate (if a leaving group were present) |

Electrophilic Substitution Processes on Activated Pyridinone Intermediates

While the pyridinone ring in 5-bromo-4-chloro-1-methylpyridin-2(1H)-one is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, certain reaction conditions or the presence of highly reactive electrophiles can lead to such transformations. The existing substituents on the ring will direct any incoming electrophile. The bromo and chloro groups are deactivating but ortho-, para-directing, while the methyl group on the nitrogen is activating. The powerful deactivating effect of the carbonyl group and the ring nitrogen, however, makes electrophilic substitution challenging.

Should an electrophilic substitution occur, the C3 and C5 positions are the most likely sites of attack. Given that the C5 position is already substituted, the C3 position would be the primary target for an incoming electrophile.

Influence of Substituent Effects on Reaction Regioselectivity and Reactivity Profiles

Steric Effects: The presence of substituents adjacent to potential reaction sites can sterically hinder the approach of reagents. In 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, the chloro group at C4 and the bromo group at C5 can influence the accessibility of these sites to incoming nucleophiles or electrophiles.

Interactive Table: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect |

| Bromo | C5 | Inductively withdrawing, resonance donating | Moderate |

| Chloro | C4 | Inductively withdrawing, resonance donating | Moderate |

| Methyl | N1 | Inductively donating | Minimal on ring reactivity |

| Carbonyl | C2 | Strongly withdrawing | Influences planarity |

Kinetic and Thermodynamic Aspects in Pyridinone Ring Transformations

The kinetics and thermodynamics of reactions involving 5-bromo-4-chloro-1-methylpyridin-2(1H)-one are critical for understanding reaction feasibility and product distribution.

Kinetic Control: Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. This is often the product that arises from the transition state with the lowest activation energy. For instance, in a nucleophilic substitution reaction, the substitution of the more labile leaving group or at the more sterically accessible position might be kinetically favored.

Thermodynamic Control: Under thermodynamic control (higher temperatures, longer reaction times), the most stable product will be the major product. This is the product with the lowest Gibbs free energy. In some cases, a kinetically favored product can rearrange to a more thermodynamically stable isomer.

Computational Chemistry and Theoretical Studies on 5 Bromo 4 Chloro 1 Methylpyridin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govmdpi.com This method allows for the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived. For 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, DFT calculations, often using a basis set like B3LYP/6-311G++(d,p), are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. nih.govnih.gov

The optimization process systematically alters the molecule's geometry to find the lowest energy arrangement. The results of this calculation provide precise data on bond lengths, bond angles, and dihedral angles. scispace.com This optimized structure is the basis for further computational analyses, including vibrational frequencies, electronic properties, and reactivity predictions. nih.gov For instance, the pyridinone ring is expected to be nearly planar, with the substituents (bromo, chloro, and methyl groups) positioned accordingly. The calculated geometric parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridinone core.

Table 1: Predicted Optimized Geometric Parameters for 5-bromo-4-chloro-1-methylpyridin-2(1H)-one (Illustrative) This table presents hypothetical, yet plausible, data based on DFT calculations for similar molecular structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C4-Cl | 1.745 | C5-C4-Cl | 118.5 |

| C5-Br | 1.890 | C4-C5-Br | 119.2 |

| C2=O | 1.230 | N1-C2-O | 123.0 |

| N1-C2 | 1.380 | C2-N1-C6 | 120.5 |

| N1-CH3 | 1.470 | C2-N1-CH3 | 119.0 |

Frontier Molecular Orbital (FMO) Analysis and Prediction of Molecular Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

For 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, the HOMO is expected to be localized primarily on the electron-rich pyridinone ring and the bromine atom, while the LUMO would likely be distributed across the π-system of the ring, particularly the C=O and C=C bonds. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and softness (S). These indices provide quantitative measures of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. researchgate.net

Table 2: Predicted FMO Energies and Molecular Reactivity Indices (Illustrative) This table presents hypothetical data to illustrate the output of FMO analysis.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 |

| LUMO Energy (ELUMO) | - | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.40 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 |

| Chemical Softness (S) | 1 / (2η) | 0.204 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Surface Characteristics

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to identify sites prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different charge regions. bhu.ac.in Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions. researchgate.net

For 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, the MEP map would show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is therefore a primary target for hydrogen bond donors and electrophiles. Conversely, regions of positive potential (blue) would be expected near the hydrogen atoms of the methyl group and potentially around the halogen atoms, creating what is known as a sigma-hole on the bromine and chlorine, making them potential halogen bond donors. The MEP analysis provides a robust prediction of the molecule's intermolecular interaction patterns. mdpi.com

Natural Bonding Orbital (NBO) Analysis for Intramolecular and Intermolecular Non-Covalent Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (bonding and anti-bonding orbitals). nih.govmpg.de A key feature of NBO analysis is its ability to quantify intramolecular and intermolecular interactions by examining the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. acadpubl.eu

Table 3: Predicted Major Intramolecular Interactions from NBO Analysis (Illustrative) This table shows representative donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π(N1-C2) | 25.5 |

| LP(2) O | π(C3-C4) | 18.2 |

| LP(3) Br | π(C4-C5) | 5.1 |

| LP(3) Cl | π(C3-C4) | 4.8 |

| π(C5-C6) | π*(C3-C4) | 20.3 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyridinone Derivatives (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyridinone derivatives, QSAR studies are used to understand which chemical features are critical for a specific biological effect, such as enzyme inhibition. researchgate.net The process involves calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties, including hydrophobic, electronic, and steric features. nih.gov

A QSAR model is then developed by correlating these descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). nih.gov For a compound like 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, relevant descriptors might include LogP (hydrophobicity), molar refractivity (a measure of volume and polarizability), and atomic charges on the pyridinone ring. asianpubs.org The resulting model can then be used to predict the activity of new, unsynthesized pyridinone derivatives and to guide the design of more potent compounds. researchgate.netscispace.com These studies explore how substitutions on the pyridinone ring influence activity, providing a rationale for lead optimization in drug discovery. frontiersin.org

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is essential for understanding the molecular basis of a drug's action and for structure-based drug design. mdpi.com For 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, docking simulations would be performed by placing the molecule into the active site of a specific target protein (e.g., a kinase or reverse transcriptase) and evaluating the potential binding modes. nih.govmdpi.com

The simulation uses a scoring function to rank the different binding poses based on their calculated binding affinity, which estimates the strength of the ligand-protein interaction. mdpi.com The top-ranked poses provide a plausible hypothesis for how the molecule binds, highlighting key interactions with amino acid residues in the active site. mdpi.com The stability and dynamics of this predicted complex can be further investigated using molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing a more realistic view of the binding event. nih.govcore.ac.uk

The analysis of a docked complex reveals the specific non-covalent interactions that stabilize the ligand in the protein's binding pocket. These interactions are critical for binding affinity and selectivity. For a pyridinone derivative, several types of interactions are typically observed:

Hydrogen Bonding: The carbonyl oxygen of the pyridinone ring is a strong hydrogen bond acceptor and can interact with donor residues in the protein, such as the backbone N-H of an amino acid or the side chains of serine, threonine, or lysine. mdpi.com These are among the most important interactions for anchoring a ligand. nih.gov

π-π Stacking: The aromatic pyridinone ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov This occurs when the aromatic rings stack on top of each other, either in a parallel or T-shaped orientation. nih.govrsc.org

Hydrophobic Contacts: The nonpolar parts of the molecule, such as the methyl group and the halogenated face of the ring, can form favorable hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine. ijbs.com These contacts are driven by the displacement of water molecules from the binding site and are a major contributor to binding energy. nih.gov

Halogen Bonding: The chlorine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

By characterizing these interactions, researchers can understand the structure-activity relationship at a molecular level and rationally design modifications to the ligand to enhance its binding affinity and specificity. ijbs.com

Table 4: Plausible Ligand-Protein Interactions for 5-bromo-4-chloro-1-methylpyridin-2(1H)-one in a Hypothetical Kinase Active Site

| Ligand Moiety | Interacting Amino Acid | Interaction Type |

|---|---|---|

| Carbonyl Oxygen | Valine (backbone NH) | Hydrogen Bond |

| Pyridinone Ring | Phenylalanine | π-π Stacking |

| Methyl Group | Leucine | Hydrophobic Contact |

| Bromo/Chloro Substituent | Isoleucine | Hydrophobic Contact |

| Bromo/Chloro Substituent | Aspartate (backbone C=O) | Halogen Bond |

Computational Prediction of Conformational Preferences and Binding Orientations

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical study of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one. To date, there are no published research articles that detail the computational prediction of this compound's conformational preferences or its binding orientations with specific biological targets.

Computational chemistry employs methods such as Density Functional Theory (DFT), molecular mechanics, and molecular docking to predict the most stable three-dimensional shapes (conformational preferences) of a molecule and how it might interact with a protein's active site (binding orientation). These theoretical studies are crucial for understanding a compound's potential biological activity and for guiding the design of new therapeutic agents.

While computational analyses have been performed on various other substituted pyridinone and heterocyclic scaffolds to elucidate their structure-activity relationships, the specific substitution pattern of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one has not been the subject of such dedicated in silico investigation in the available literature. Consequently, detailed research findings, including data on dihedral angles, potential energy surfaces, binding affinity scores, or specific molecular interactions for this particular compound, are not available.

The absence of this specific research means that data tables illustrating predicted conformational energies or binding parameters cannot be generated at this time. Further computational research would be required to elucidate the conformational landscape and potential binding modes of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one.

Advanced Applications of 5 Bromo 4 Chloro 1 Methylpyridin 2 1h One in Chemical Research

Utility as a Versatile Synthetic Intermediate for Complex Chemical Entities

The strategic placement of bromo and chloro substituents on the 1-methylpyridin-2(1H)-one core makes 5-bromo-4-chloro-1-methylpyridin-2(1H)-one a highly adaptable building block in organic synthesis. These halogen atoms can be selectively manipulated through various cross-coupling reactions and nucleophilic substitutions, providing a gateway to a wide range of functionalized pyridinone derivatives.

Precursor in the Development of Pharmaceutical Building Blocks

In the realm of pharmaceutical development, 5-bromo-4-chloro-1-methylpyridin-2(1H)-one serves as a key precursor for the synthesis of potent therapeutic agents. A notable example is its use in the creation of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are significant targets in cancer therapy.

The synthesis commences with the N-methylation of 5-bromo-4-chloropyridin-2(1H)-one to yield 5-bromo-4-chloro-1-methylpyridin-2(1H)-one. This intermediate then undergoes a nucleophilic displacement of the chloride at the C4 position with nucleophiles such as methoxide. The resulting 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one is then amenable to Suzuki coupling reactions at the C5 position, allowing for the introduction of various aryl or heteroaryl moieties. Subsequent chemical modifications can be performed to arrive at the final, biologically active compounds. This synthetic route highlights the compound's role as a foundational element in constructing complex pharmaceutical agents.

Application in Agrochemical Compound Design and Synthesis

The pyridinone scaffold is a well-established pharmacophore in the agrochemical industry, with derivatives exhibiting herbicidal and fungicidal properties. While direct synthesis of commercial agrochemicals from 5-bromo-4-chloro-1-methylpyridin-2(1H)-one is not extensively documented in publicly available literature, the structural motifs present in this compound are highly relevant to the design of new crop protection agents. Pyridine (B92270) carboxamides, for instance, are a known class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors. The reactivity of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one makes it an attractive starting material for the synthesis of novel pyridine-based agrochemicals. The bromo and chloro groups can be functionalized to introduce moieties known to enhance biological activity and modulate physical properties for improved formulation and uptake in plants.

Development of Pyridinone-Based Scaffolds for Chemical Biology Research

The inherent drug-like properties of the pyridinone core, such as its ability to participate in hydrogen bonding, make it an excellent scaffold for the development of molecular probes and modulators of biological processes. frontiersin.org The specific substitution pattern of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one has been leveraged to create sophisticated tools for chemical biology research.

Fragment-Based Ligand Discovery and Optimization Methodologies

Fragment-based ligand discovery (FBLD) is a powerful strategy for identifying novel lead compounds in drug discovery. This approach involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and elaborated into more potent ligands. The pyridinone core is an ideal starting point for FBLD.

In the development of BET bromodomain inhibitors, a phenylpyridazinone fragment was initially identified through a two-dimensional NMR fragment screen. nih.gov Subsequent structure-activity relationship (SAR) studies and structure-based design led to the synthesis of more potent pyridone-based inhibitors. The synthetic accessibility of derivatives from 5-bromo-4-chloro-1-methylpyridin-2(1H)-one was instrumental in this optimization process, allowing for the systematic exploration of chemical space around the pyridinone scaffold to enhance binding affinity and selectivity. nih.gov

Bioisosteric Replacements in Molecular Design for Target Interaction Studies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The pyridinone ring is often employed as a bioisostere for other aromatic or heterocyclic systems to improve pharmacokinetic properties, enhance target binding, or reduce off-target effects. frontiersin.org In the context of the development of BET bromodomain inhibitors, the pyridinone scaffold can be considered a bioisosteric replacement for other privileged fragments known to bind to the acetyl-lysine binding pocket of bromodomains. Its ability to act as both a hydrogen bond donor and acceptor, combined with its favorable physicochemical properties, makes it an attractive alternative to other scaffolds in molecular design.

Investigation of Molecular Interactions with Specific Protein Targets (e.g., bromodomains)

Derivatives of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one have been instrumental in elucidating the molecular interactions between small molecule inhibitors and the BET family of bromodomains. nih.gov X-ray crystallography studies of these pyridone-based inhibitors in complex with the first bromodomain of BRD4 (BRD4(1)) have provided detailed insights into their binding mode.

Table 1: Synthetic Intermediates Derived from 5-Bromo-4-chloro-1-methylpyridin-2(1H)-one for BET Bromodomain Inhibitor Synthesis

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 5-bromo-4-chloropyridin-2(1H)-one | Starting material for N-methylation. | |

| 5-bromo-4-chloro-1-methylpyridin-2(1H)-one | Key intermediate with reactive halogen sites. | |

| 5-bromo-4-methoxy-1-methylpyridin-2(1H)-one | Product of nucleophilic substitution, precursor for Suzuki coupling. |

Table 2: Biological Activity of a Representative Pyridone-Based BET Bromodomain Inhibitor

| Compound | Target | Biochemical Assay (IC50) | Cellular Assay (IC50) |

|---|---|---|---|

| Pyridone Inhibitor | BRD4(1) | < 10 nM | < 50 nM |

Structure-Activity Relationship (SAR) Investigations Focused on Chemical Modifications and Molecular Interactions

Currently, specific and detailed SAR studies centered on 5-bromo-4-chloro-1-methylpyridin-2(1H)-one are not extensively documented in peer-reviewed literature. However, the pyridin-2(1H)-one scaffold is a significant pharmacophore in medicinal chemistry, and SAR studies on its analogs offer insights into how modifications of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one could modulate biological activity.

For the broader class of pyridin-2(1H)-one derivatives, research has shown that the nature and position of substituents on the pyridinone ring are critical for their biological effects, which include antimicrobial, antiviral, and anticancer activities. nih.gov For instance, the presence of halogen atoms like bromine and chlorine, as found in the target compound, can significantly influence properties such as lipophilicity and metabolic stability, which in turn affect the compound's pharmacokinetic and pharmacodynamic profile. nih.gov

A hypothetical SAR investigation on 5-bromo-4-chloro-1-methylpyridin-2(1H)-one would likely involve systematic modifications at several positions:

The Bromo and Chloro Substituents: The electronic and steric effects of these halogens are key. Replacing bromine or chlorine with other functional groups (e.g., fluoro, iodo, cyano, or nitro groups) would help to probe the role of electronegativity and size on molecular interactions with a biological target.

The N-methyl Group: Variation of the alkyl substituent at the N1 position could explore the impact of steric bulk and hydrophobicity on activity. For example, replacing the methyl group with larger alkyl chains or cyclic moieties could enhance binding affinity to a target protein.

The Pyridinone Ring: Modifications to the core ring structure, such as the introduction of additional substituents or its replacement with other heterocyclic systems, would be a standard approach to explore the core's importance for the observed biological activity.

Molecular modeling and computational studies would be instrumental in such investigations to predict the binding modes of these modified compounds with their putative biological targets and to rationalize the observed SAR trends.

Interactive Data Table: Hypothetical SAR Study on 5-bromo-4-chloro-1-methylpyridin-2(1H)-one Analogs

| Compound | R1 (at C4) | R2 (at C5) | R3 (at N1) | Predicted Biological Target | Hypothesized Activity Trend |

| 5-bromo-4-chloro-1-methylpyridin-2(1H)-one | Cl | Br | CH₃ | Kinase / Polymerase | Baseline |

| Analog 1 | F | Br | CH₃ | Kinase / Polymerase | Potentially altered selectivity |

| Analog 2 | Cl | I | CH₃ | Kinase / Polymerase | Increased potency due to halogen bonding |

| Analog 3 | Cl | Br | C₂H₅ | Kinase / Polymerase | Increased lipophilicity, potential for enhanced cell permeability |

| Analog 4 | CN | Br | CH₃ | Kinase / Polymerase | Different electronic profile, may alter binding mode |

Research into Non-Biological Material Science Applications (e.g., Dyes, Non-Linear Optical Materials)

Specific research detailing the application of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one in material science, such as for dyes or non-linear optical (NLO) materials, is not found in the available literature. However, the general class of pyridinone derivatives possesses structural features that suggest potential in these areas.

The pyridinone core is a π-conjugated system, which is a fundamental characteristic for chromophores (the part of a molecule responsible for its color) and for molecules with NLO properties. The presence of electron-withdrawing groups (like the halogens and the carbonyl group) and the potential for introducing electron-donating groups on the pyridinone ring could create a "push-pull" system. Such systems are known to enhance the second-order NLO response of a molecule.

For applications in dyes, the 5-bromo-4-chloro-1-methylpyridin-2(1H)-one could serve as a precursor or an intermediate in the synthesis of more complex dye molecules. The bromine and chlorine atoms provide reactive sites for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the attachment of other aromatic or conjugated systems to extend the π-conjugation and thus tune the absorption and emission properties of the resulting molecule.

Interactive Data Table: Potential Material Science Applications of Pyridinone Derivatives

| Application Area | Relevant Molecular Feature of Pyridinone Core | Required Modifications to 5-bromo-4-chloro-1-methylpyridin-2(1H)-one | Potential Property |

| Organic Dyes | π-conjugated system, sites for functionalization | Attachment of auxochromes and chromophores via cross-coupling at C4/C5 | Tunable color absorption/emission |

| Non-Linear Optical (NLO) Materials | Potential for creating a "push-pull" electronic system | Introduction of strong electron-donating groups | High second-order hyperpolarizability |

| Organic Light-Emitting Diodes (OLEDs) | Heterocyclic structure with potential for high charge carrier mobility | Derivatization to enhance solid-state packing and photoluminescence | Efficient electroluminescence |

Environmental Considerations and Abiotic Transformations of Halogenated Pyridinones

Occurrence and Distribution of Halogenated Pyridinones in Abiotic Environmental Compartments

The physical and chemical properties of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one will influence its partitioning in the environment. Halogenated organic compounds can be volatile and subject to long-range atmospheric transport, or they can sorb to particulate matter and be deposited in soil and sediment. nih.gov The presence of both bromine and chlorine atoms in the molecule may affect its environmental distribution. For example, studies on reactive bromine and chlorine chemistry have been conducted in various environments, from polluted regions to the Arctic, indicating the widespread presence of halogenated species.

It is plausible that halogenated pyridinones could be found in areas with industrial activity related to their synthesis or use. Their distribution in abiotic compartments would be governed by factors such as their water solubility, vapor pressure, and affinity for organic matter in soil and sediment.

Abiotic Degradation Pathways and Mechanisms of Environmental Persistence

The persistence of halogenated organic compounds in the environment is a significant concern. The carbon-halogen bond is generally stable, making these compounds resistant to natural degradation processes. The fate of pyridines in the environment is influenced by both abiotic and biotic processes, including photochemical transformations and complexation. researchgate.net

For halogenated pyridinones, abiotic degradation pathways are likely to include photolysis and other chemical transformations. The presence of halogen atoms on the pyridine (B92270) ring can influence the molecule's susceptibility to degradation. In some cases, halogenated compounds can undergo dehalogenation, a key step in their breakdown. mdpi.com However, evidence for the environmental debromination of some brominated compounds has been limited. nih.gov

The persistence of compounds like 5-bromo-4-chloro-1-methylpyridin-2(1H)-one will depend on the specific environmental conditions, such as pH, temperature, and the presence of other reactive species. The stability of the pyridine ring, coupled with the presence of bromine and chlorine substituents, may contribute to its persistence in various environmental matrices.

Photochemical and Chemical Transformation Studies in Non-Biological Media

Photochemical transformation is a significant abiotic degradation pathway for many organic compounds in the environment, particularly in aquatic systems and the atmosphere. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds and the formation of transformation products.

Studies on the photolysis of free chlorine and bromine in water have shown that these processes can lead to the formation of various reactive species and oxyhalides. nih.govresearchgate.netnih.gov The presence of both bromine and chlorine in 5-bromo-4-chloro-1-methylpyridin-2(1H)-one suggests that it may be susceptible to photochemical degradation. The photolysis of the compound could potentially lead to the cleavage of the carbon-bromine and carbon-chlorine bonds, initiating its breakdown.

The interaction of bromine and chlorine photochemistry has been studied in the context of atmospheric chemistry, where it can influence ozone depletion and the oxidation of volatile organic compounds. semanticscholar.org In non-biological media, the photochemical transformation of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one could lead to a variety of products, the nature of which would depend on the specific reaction conditions.

The following table summarizes potential photochemical reactions that could influence the transformation of halogenated pyridinones in the environment.

| Reaction Type | Description | Potential Impact on Halogenated Pyridinones |

| Photodissociation | Direct cleavage of chemical bonds by absorption of light energy. | Cleavage of C-Br and C-Cl bonds, leading to dehalogenation. |

| Photooxidation | Reaction with photochemically generated oxidizing species (e.g., hydroxyl radicals). | Oxidation of the pyridine ring and substituent groups. |

| Photosensitization | Transfer of energy from an excited sensitizer (B1316253) molecule to the target compound. | Initiation of degradation reactions that would not occur through direct photolysis. |

Advanced Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of trace levels of halogenated organic compounds in complex environmental matrices require sophisticated analytical techniques. Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for the analysis of these compounds. researchgate.net

For halogen-containing compounds, the isotopic patterns of bromine and chlorine in the mass spectrum can provide valuable information for identification. libretexts.org Bromine has two major isotopes, 79Br and 81Br, in approximately a 1:1 ratio, while chlorine has two isotopes, 35Cl and 37Cl, in a 3:1 ratio. libretexts.org This results in characteristic isotopic clusters in the mass spectrum of molecules containing these halogens.

The analysis of pyridine derivatives can also be achieved using mass spectrometry, with fragmentation patterns providing structural information. researchgate.net For the detection of halogenated pyridinones like 5-bromo-4-chloro-1-methylpyridin-2(1H)-one in environmental samples, a multi-step analytical approach would likely be necessary, involving sample extraction, cleanup, and instrumental analysis.

The table below outlines some of the advanced analytical techniques that could be applied for the environmental monitoring of halogenated pyridinones.

| Analytical Technique | Principle | Application for Halogenated Pyridinones |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and semi-volatile compounds followed by their detection based on mass-to-charge ratio. | Quantification and identification of halogenated pyridinones in extracts from soil, water, and air samples. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile and thermally labile compounds followed by mass spectrometric detection. | Analysis of more polar halogenated pyridinones and their transformation products in aqueous samples. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the determination of elemental composition. | Unambiguous identification of unknown halogenated pyridinones and their metabolites in complex environmental matrices. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to provide structural information and enhance selectivity. | Confirmation of the identity of target compounds and quantification at very low concentrations. |

Q & A

Q. What are the recommended synthetic pathways for 5-bromo-4-chloro-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and methylation of pyridinone precursors. A multistep approach may include:

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous DMF .

Chlorination : Electrophilic substitution at the 4-position using POCl₃ or Cl₂ gas, requiring strict temperature control (0–5°C) to avoid over-chlorination .

Methylation : Use methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to methylate the 1-position .

Optimization Tips :

Q. How should researchers characterize the purity and structure of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl group at 1-position, halogens at 4 and 5) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: C₆H₅BrClNO → ~246.47 g/mol) .

- Melting Point Analysis : Compare observed mp (e.g., 198–202°C for analogs) with literature values to assess purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-bromo-4-chloro-1-methylpyridin-2(1H)-one in nucleophilic substitution reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT calculations to map electron density and identify reactive sites (e.g., C-Br bond activation).

- Parameters :

- Basis set: B3LYP/6-31G* for geometry optimization.

- Solvent effects: Include PCM models for reactions in polar aprotic solvents (e.g., DMSO) .

- Outcome : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing leaving group stability .

Q. What strategies resolve contradictions in biological activity data for pyridinone derivatives like 5-bromo-4-chloro-1-methylpyridin-2(1H)-one?

- Methodological Answer :

- Data Triangulation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cellular viability).

- Control Experiments :

Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).

Use isotopic labeling (e.g., ¹⁴C-methyl group) to track metabolic degradation .

- Statistical Analysis : Apply ANOVA to differentiate assay variability from true biological effects .

Q. How does steric hindrance from the 1-methyl group influence the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases).

- Key Parameters :

- Grid box centered on the active site.

- Include flexibility in the methyl group during docking runs.

- Validation : Compare docking scores with mutagenesis data (e.g., enzyme variants with larger active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.